

ISAM-140: A Technical Overview of In Vitro Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ISAM-140

Cat. No.: B15570728

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor that is increasingly recognized as a key player in the tumor microenvironment. Under conditions of hypoxia and inflammation, often characteristic of solid tumors, extracellular adenosine levels rise and activate the low-affinity A2BAR on various immune and cancer cells. This activation triggers downstream signaling pathways that can promote tumor cell proliferation, angiogenesis, and immune evasion. Consequently, the development of A2BAR antagonists like **ISAM-140** represents a promising therapeutic strategy in oncology. This technical guide provides a detailed overview of the available in vitro data on **ISAM-140**, summarizing its biochemical activity and its effects on immune and cancer cells.

In Vitro Activity of ISAM-140

The in vitro activity of **ISAM-140** has been characterized through various biochemical and cell-based assays, demonstrating its high affinity for the A2B adenosine receptor and its functional antagonism.

Biochemical and Functional Activity

ISAM-140 exhibits a high binding affinity for the A2B adenosine receptor, as determined by radioligand binding assays. Its functional antagonism has been confirmed by its ability to inhibit

the downstream signaling induced by A2BAR agonists.

| Parameter | Value | Assay Type | Cell Line | Reference |
|-----------|----------|---|---------------|-----------|
| Ki | 3.49 nM | Radioligand Binding Assay | Not Specified | |
| KB | 27.00 nM | NECA-stimulated cAMP Accumulation Assay | Not Specified | |

Effects on Immune Cells

A critical aspect of the anti-tumor potential of A2BAR antagonists is their ability to counteract the immunosuppressive effects of adenosine. In vitro studies have shown that **ISAM-140** can rescue the proliferation of key immune effector cells from adenosine-mediated suppression.

| Cell Type | Effect of ISAM-140 (12 µM) in the presence of 0.1 mM Adenosine | Assay Type | Reference |
|------------------------|--|--------------------------------|-----------|
| CD8+ T cells (CD45RA+) | Rescued proliferation | Lymphocyte Proliferation Assay | |
| CD4+ T cells (CD45RA-) | Rescued proliferation | Lymphocyte Proliferation Assay | |
| CD4+ T cells (CD45RA+) | Rescued proliferation | Lymphocyte Proliferation Assay | |
| NK cells | Rescued proliferation | Lymphocyte Proliferation Assay | |

Interestingly, one study investigating the effect of **ISAM-140** on tumor-infiltrating lymphocytes (TILs) in a sarcoma spheroid model found that it did not significantly increase the overall infiltration of TILs. However, the same study reported that treatment with **ISAM-140** did lead to

a statistically significant increase in the ratio of CD8+ to CD4+ T cells within the tumor spheroids, suggesting a potential modulation of the immune cell composition within the tumor microenvironment.

Effects on Cancer Cells

ISAM-140 has demonstrated direct effects on cancer cell viability in a 3D tumor spheroid model, which more closely mimics the in vivo tumor architecture.

| Cell Type | Effect of ISAM-140 | Assay Type | Reference |
|---|---|----------------------|-----------|
| Patient-derived breast cancer spheroids | Significantly reduced relative cell viability | Cell Viability Assay | |

Experimental Protocols

Radioligand Binding Assay (for Ki determination)

- Objective: To determine the binding affinity of **ISAM-140** to the A2B adenosine receptor.
- General Protocol:
 - Membrane preparations from cells expressing the human A2B adenosine receptor are incubated with a radiolabeled ligand (e.g., [3H]-DPCPX).
 - Increasing concentrations of **ISAM-140** are added to compete with the radioligand for binding to the receptor.
 - After incubation, the bound and free radioligand are separated by filtration.
 - The amount of bound radioactivity is measured using a scintillation counter.
 - The Ki value is calculated using the Cheng-Prusoff equation, which relates the IC50 (concentration of **ISAM-140** that inhibits 50% of specific radioligand binding) to the affinity of the radioligand.

NECA-stimulated cAMP Accumulation Assay (for KB determination)

- Objective: To assess the functional antagonist activity of **ISAM-140** by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
- General Protocol:
 - Cells expressing the A2B adenosine receptor are seeded in multi-well plates.
 - The cells are pre-incubated with various concentrations of **ISAM-140**.
 - The cells are then stimulated with a known A2BAR agonist, such as 5'-N-Ethylcarboxamidoadenosine (NECA), to induce cAMP production.
 - The reaction is stopped, and the cells are lysed.
 - The intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).
 - The KB value, representing the equilibrium dissociation constant of the antagonist, is calculated from the dose-response curves.

Lymphocyte Proliferation Assay

- Objective: To evaluate the effect of **ISAM-140** on the proliferation of immune cells in the presence of an immunosuppressive agent like adenosine.
- General Protocol: 1
- To cite this document: BenchChem. [ISAM-140: A Technical Overview of In Vitro Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15570728#isam-140-in-vitro-vs-in-vivo-activity\]](https://www.benchchem.com/product/b15570728#isam-140-in-vitro-vs-in-vivo-activity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com